molecular formula C11H15N3O B13170546 2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde

2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde

Katalognummer: B13170546
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: BWPQWCRMFVDGIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H15N3O It is characterized by the presence of a dimethylamino group attached to an azetidine ring, which is further connected to a pyridine ring with a carbaldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the dimethylamino group and the pyridine ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbaldehyde group can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of pyridine-3-methanol derivatives.

    Substitution: Formation of various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the azetidine and pyridine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carboxylic acid
  • 2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-methanol
  • 2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-thiol

Uniqueness

2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

2-[3-(dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-13(2)10-6-14(7-10)11-9(8-15)4-3-5-12-11/h3-5,8,10H,6-7H2,1-2H3

InChI-Schlüssel

BWPQWCRMFVDGIM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CN(C1)C2=C(C=CC=N2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.